Cas no 71-68-1 (Hydromorphone Hydrochloride)

Hydromorphone Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Hydromorphone Hydrochloride
- Dihydromorphinone hydrochloride
- HYDROMORPHONE HCL
- Morphinan-6-one,4,5-epoxy-3-hydroxy-17-methyl-, hydrochloride (1:1), (5a)-
- dilaudidhydrochloride
- Hydromorphine hydrochloride
- HydroMorphone Hydrochloride (CII),USP
- Hydromorphone Hydrochloride CII (50 mg)
- HYDROMORPHONEHYDROCHLORIDE,USP
- Morphinone,dihydro-,hydrochloride
- Palladone(R) hydrochloride
- 4,5alpha-Epoxy-3-hydroxy-17-methylmorphinan-6-one hydrochloride
- NSC19046
- Hydromorphone hydrochloride cii
- Hydromorphone Hydrochloride (1mg/ml in Methanol)
- (5R)-4,5-Epoxy-17-methylmorphinan-6-one monohydrochloride
- Morphinan-6-one, 4,5-epoxy-3-hydroxy-17-methyl-, hydrochloride, (5.alpha.)-
- Morphinan-6-one, 4,5-alpha-epoxy-3-hydroxy-17-methyl-, hydrochloride, (5'-alpha)-
- HYDROMORPHONE HYDROCHLORIDE (USP MONOGRAPH)
- Hydrostat
- (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
- Morphinan-6-one, 4,5-epoxy-3-hydroxy-17-methyl-, hydrochloride (1:1), (5.alpha.)
- Morphinan-6-one, 4,5alpha-epoxy-3-hydroxy-17-methyl-, hydrochloride
- NS00078931
- Hydromorphone hydrochloride, European Pharmacopoeia (EP) Reference Standard
- Dilaudid (TN)
- Hydromorphone hydrochloride, United States Pharmacopeia (USP) Reference Standard
- NSC 117862
- HYDROMORPHONE HYDROCHLORIDE CII (USP-RS)
- Hymorphan
- HYDROMORPHONE HYDROCHLORIDE (MART.)
- MFCD03427563
- HYDROMORPHONE HYDROCHLORIDE [VANDF]
- HYDROMORPHONE HYDROCHLORIDE CII [USP-RS]
- HYDROMORPHONE HYDROCHLORIDE [WHO-DD]
- Q27106892
- HYDROMORPHONE HYDROCHLORIDE [MART.]
- Dilaudid Hp
- HYDROMORPHONE HYDROCHLORIDE [JAN]
- DEA No. 9150
- Dilaudid
- Palladone
- UNII-L960UP2KRW
- DTXSID90991291
- Dilaudid-hp
- Palladone (TN)
- HYDROMORPHONE HYDROCHLORIDE [MI]
- HYDROMORPHONE HYDROCHLORIDE (EP MONOGRAPH)
- CHEMBL1237055
- Dilaudid hydrochloride
- Hydromorphone hydrochloride (USP)
- Morphinone, dihydro-, hydrochloride
- Morphinan-6-one, 4,5-epoxy-3-hydroxy-17-methyl-, hydrochloride, (5alpha)-
- NSC-117862
- Laudicon
- 71-68-1
- Novolauden
- Hydromorphone hydrochloride (JAN/USP)
- HYDROMORPHONE HYDROCHLORIDE [USP MONOGRAPH]
- L960UP2KRW
- 4,5-alpha-Epoxy-3-hydroxy-17-methylmorphinan-6-one hydrochloride
- XHILEZUETWRSHC-NRGUFEMZSA-N
- 3-hydroxy-17-methyl-4,5alpha-epoxymorphinan-6-one hydrochloride
- Exalgo
- EINECS 200-762-6
- Hydromorphone hydrochloride [USP]
- Exalgo (TN)
- D00839
- SCHEMBL30521
- CHEBI:5791
- (5alpha)-4,5-Epoxy-3-hydroxy-17-methyl-morphinan-6-one hydrochloride
- HYDROMORPHONE HYDROCHLORIDE [EP MONOGRAPH]
- HYDROMORPHONE HYDROCHLORIDE [ORANGE BOOK]
- DB-243594
-
- インチ: InChI=1S/C17H19NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1
- InChIKey: XHILEZUETWRSHC-NRGUFEMZSA-N
- ほほえんだ: CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl
計算された属性
- せいみつぶんしりょう: 321.11300
- どういたいしつりょう: 321.1131712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 494
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
じっけんとくせい
- 密度みつど: 1.1451 (rough estimate)
- ゆうかいてん: >280°C (dec.)
- 屈折率: 1.6470 (estimate)
- ようかいど: H2O: >10 mg/mL
- PSA: 49.77000
- LogP: 2.37020
- ひせんこうど: D25 -133°
Hydromorphone Hydrochloride セキュリティ情報
- 危険物輸送番号:UN 1230 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S16; S36/37; S45
- RTECS番号:QD2625000
-
危険物標識:
- 包装カテゴリ:II
- セキュリティ用語:6.1(a)
- どくせい:LD50 in mice (mg/kg): 61-96 i.v. (Buchwald, Eadie)
- 危険レベル:6.1(a)
- 包装等級:II
- 危険レベル:6.1(a)
- 包装グループ:II
- リスク用語:R22
Hydromorphone Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR8942-50MG |
Hydromorphone Hydrochloride |
71-68-1 | pharmaceutical secondary standard, certified reference material | ¥2340.49 | 2022-02-23 |
Hydromorphone Hydrochloride 関連文献
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
Hydromorphone Hydrochlorideに関する追加情報
Hydromorphone Hydrochloride: A Comprehensive Overview
Hydromorphone Hydrochloride, also known by its CAS number 71-68-1, is a semi-synthetic opioid analgesic that has been widely used in clinical settings for its potent pain-relieving properties. Derived from morphine, this compound is chemically structured as (5α,6α)-7,8-dihydroxy-6-(hydroxymethyl)tetrahydro-pyran-2-one hydrochloride, making it a derivative of the morphine molecule with enhanced bioavailability and efficacy.
The development of Hydromorphone Hydrochloride marked a significant advancement in the field of opioid therapy. Unlike its parent compound morphine, hydromorphone exhibits a higher potency and faster onset of action, making it particularly suitable for the management of moderate to severe pain. Recent studies have highlighted its role in post-surgical pain management, where it has demonstrated superior efficacy compared to traditional opioids like morphine and oxycodone. For instance, a 2023 clinical trial published in the *Journal of Pain Management* found that Hydromorphone Hydrochloride provided significant pain relief within 30 minutes of administration, with a reduced risk of adverse effects such as nausea and vomiting.
One of the most notable features of Hydromorphone Hydrochloride is its pharmacokinetic profile. The compound undergoes rapid absorption when administered intravenously or orally, with peak plasma concentrations achieved within 15-30 minutes. This rapid onset makes it an ideal choice for acute pain scenarios, such as in emergency departments or intensive care units. Furthermore, its bioavailability is not significantly affected by food intake, which enhances its flexibility in clinical use.
Recent research has also explored the potential of Hydromorphone Hydrochloride in chronic pain management. A 2023 study conducted by researchers at the University of California San Francisco (UCSF) investigated the long-term use of hydromorphone in patients with chronic lower back pain. The study revealed that patients experienced sustained pain relief over a 12-month period, with minimal tolerance development. This finding underscores the compound's potential as a long-term solution for chronic pain sufferers.
Despite its advantages, Hydromorphone Hydrochloride is not without risks. Like other opioids, it carries the potential for dependence and addiction. However, recent advancements in formulation have aimed to mitigate these risks. For example, extended-release formulations have been developed to reduce the likelihood of misuse while maintaining therapeutic efficacy. These formulations were highlighted in a 2023 review published in *Pharmaceutical Sciences*, which emphasized their role in balancing safety and effectiveness.
In conclusion, Hydromorphone Hydrochloride (CAS No: 71-68-1) stands as a pivotal agent in modern opioid therapy. Its unique pharmacological properties, combined with recent advancements in formulation and delivery systems, make it an indispensable tool in both acute and chronic pain management. As research continues to uncover new insights into its mechanisms and applications, Hydromorphone Hydrochloride remains at the forefront of opioid-based analgesics.
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